4-Methoxycinnamaldehyde

描述

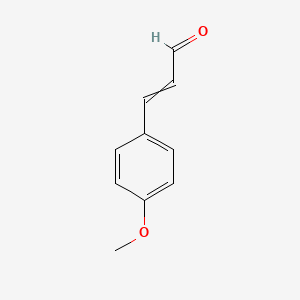

4-Methoxycinnamaldehyde (C₁₀H₁₀O₂; molecular weight: 162.19) is a naturally occurring cinnamaldehyde derivative with a methoxy (-OCH₃) substituent at the para position of the phenyl ring. Its IUPAC name is (E)-3-(4-methoxyphenyl)prop-2-enal, and it is also known as trans-4-methoxycinnamaldehyde or p-methoxycinnamaldehyde . This compound is a key bioactive ingredient in plants like Agastache rugosa and is utilized in traditional medicine for its antiviral, anticancer, and anti-inflammatory properties . Its structural features, including the α,β-unsaturated aldehyde moiety and electron-donating methoxy group, contribute to its diverse pharmacological activities .

属性

IUPAC Name |

3-(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXHFKZHDEKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859692 | |

| Record name | 3-(4-Methoxyphenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1963-36-6 | |

| Record name | 4-Methoxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Methoxycinnamaldehyde can be synthesized through the condensation of para-Anisaldehyde and Acetaldehyde in an alkaline solution . Another method involves adding 4-methoxybenzaldehyde to a mixture of pyridine and acetonitrile, followed by the addition of acetaldehyde and potassium carbonate. The reaction is stirred at room temperature for two hours to yield this compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 4-Methoxycinnamaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methoxycinnamic acid.

Reduction: Reduction of this compound can yield 4-methoxycinnamyl alcohol.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

Oxidation: 4-Methoxycinnamic acid.

Reduction: 4-Methoxycinnamyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

MCA exhibits significant anti-inflammatory effects. Research has shown that it inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by blocking key signaling pathways such as NF-κB and JNK/c-Jun in macrophages. This suggests its potential as a therapeutic agent for inflammatory disorders .

1.2 Anticancer Activity

Studies indicate that MCA can inhibit the invasion and metastasis of cancer cells. It has demonstrated efficacy in reducing malignant cell growth in various cancer cell lines, including blood cancer cells such as Jurkat and U937. The compound appears to induce apoptosis through the TLR4-dependent pathway, highlighting its potential as an anticancer agent .

Antimicrobial Applications

2.1 Antibacterial Effects

MCA has been evaluated for its antimicrobial properties against various bacteria, particularly coliforms and Escherichia coli. In vitro studies show that MCA exhibits bactericidal activity, making it a candidate for use in food preservation and as a disinfectant .

2.2 Biofilm Inhibition

Recent research has identified MCA as an effective biofilm inhibitor against Candida albicans. It was found to down-regulate specific genes associated with biofilm formation without killing the yeast, suggesting its potential use in preventing fungal infections .

Agricultural Applications

3.1 Pest Control

MCA has been applied in agricultural settings as a natural pesticide. Field studies have demonstrated its effectiveness in coating corn granules to deter pests, showcasing its utility in sustainable agriculture practices .

Food Industry Applications

4.1 Flavoring Agent

Due to its pleasant aroma and flavor profile, MCA is utilized as a flavoring agent in food products. Its natural origin makes it preferable over synthetic alternatives in various culinary applications.

4.2 Preservation

MCA's antimicrobial properties also lend it applicability in food preservation, potentially extending shelf life by inhibiting microbial growth .

Table 1: Summary of Research Findings on 4-Methoxycinnamaldehyde

作用机制

The mechanism of action of 4-Methoxycinnamaldehyde involves acylation reactions with lysophosphatidylcholine (LPC) and phosphatidylethanolamine (PE). This reaction results in the formation of reactive oxygen species (ROS) that cause oxidative stress and lead to cell death . The compound also inhibits the transcription-polymerase chain reaction of rat cardiomyocytes by binding to their mitochondrial membrane potential .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bioactivity of cinnamaldehyde derivatives is influenced by substituent type and position. Below is a comparative analysis of 4-methoxycinnamaldehyde with structurally related compounds:

Anticancer Activity

- This compound : Exhibits dose-dependent cytotoxicity in cervical cancer (C-33A cells, IC₅₀: 110 µM) by inducing apoptosis and inhibiting matrix metalloproteinases (MMPs) .

- Cinnamaldehyde : Inhibits HeLa cell growth (IC₅₀: ~0.8 mg/mL) via cell cycle arrest (G2/M phase) and suppression of cyclin B1 and ERK signaling .

Antimicrobial Effects

- Less potent than cinnamaldehyde in TRPA1 activation, reducing serotonin release in intestinal cells .

- Cinnamaldehyde : Broad-spectrum antimicrobial activity at lower concentrations (e.g., 200 mg/L against E. coli) .

- 4-Nitrocinnamaldehyde : Most potent against Gram-positive bacteria (e.g., enterococci) but toxic at high doses .

Antiviral Activity

- This compound: Inhibits respiratory syncytial virus (RSV) in human laryngeal carcinoma cells (IC₅₀: 0.055 µg/mL; selectivity index: 898.2) by blocking viral attachment and internalization . No direct interferon induction, unlike some cinnamaldehyde derivatives .

- Cinnamaldehyde: Limited antiviral data; primarily studied for anti-inflammatory effects .

Neuropharmacological Potential

- This compound : Correlates with reduced Aβ42/Aβ40 ratio in hypertensive patients, suggesting a role in mitigating cognitive decline .

- Cinnamaldehyde : Enhances Nrf2/ARE pathway activity in colon cancer, but neuroprotective effects are less documented .

Key Research Findings and Data Tables

Table 1: Anticancer Activity Comparison

Table 2: Antimicrobial Activity at pH 7

Discussion of Contradictory Evidence

- Antimicrobial In Vitro vs. In Vivo : While this compound inhibits coliforms in vitro, it fails in vivo, likely due to poor bioavailability or metabolic instability .

- TRPA1 Activation : The methoxy group reduces TRPA1 activation compared to cinnamaldehyde, contradicting expectations for electron-rich substituents .

生物活性

4-Methoxycinnamaldehyde (MCA) is a naturally occurring compound derived from cinnamon, known for its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic aldehyde with the molecular formula . Its structure features a methoxy group (-OCH₃) attached to the phenyl ring, which influences its biological activity. The compound has been studied for its reactivity and interaction with various biological targets, including proteins and cellular pathways.

In Vitro Studies

Research indicates that this compound exhibits significant antimicrobial properties. In a comparative study, it demonstrated moderate antibacterial activity against coliform bacteria and Escherichia coli (E. coli), ranking behind cinnamaldehyde but ahead of other derivatives like 2-methoxycinnamaldehyde . The effectiveness of MCA varies with pH levels; it showed stronger bactericidal activity at neutral pH compared to acidic conditions .

Table 1: Antimicrobial Activity of Cinnamaldehyde Derivatives

| Compound | Activity Against E. coli | Activity Against Coliforms |

|---|---|---|

| Cinnamaldehyde | High | High |

| This compound | Moderate | Moderate |

| 2-Methoxycinnamaldehyde | Low | Low |

| 4-Nitrocinnamaldehyde | Highest | Highest |

In Vivo Studies

In vivo trials involving weaned piglets fed diets supplemented with MCA did not show significant improvements in animal performance or overall antimicrobial efficacy . This suggests that while MCA has promising in vitro activity, its effectiveness in practical applications may be limited.

Anti-Inflammatory and Pain Relief Properties

This compound has been shown to interact with the Transient Receptor Potential Channel Ankyrin 1 (TRPA1), which is involved in pain sensation and inflammatory responses. This interaction may provide a basis for its potential use in pain management therapies .

Cytotoxicity and Safety Profile

The safety profile of MCA has been evaluated, indicating that while it possesses biological activity, its cytotoxic effects need careful consideration. Studies suggest that structural modifications can alter its reactivity towards cellular proteins, potentially reducing toxicity while maintaining efficacy .

Application in Agriculture

MCA has been explored as a natural pesticide due to its antimicrobial properties. Field studies have demonstrated its effectiveness when used as a coating on corn granules, enhancing crop protection against microbial pathogens .

Therapeutic Potential

Given its biological activities, there is ongoing research into the therapeutic applications of MCA in treating infections and inflammatory diseases. Further studies are required to elucidate its mechanisms of action and optimize its use in clinical settings.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxycinnamaldehyde, and how are reaction conditions optimized?

- Methodology : A novel homoenolate annulation approach involves reacting this compound with methyl vinyl ketone in THF at room temperature. Optimization includes using ionic liquids (e.g., 1,3-bis(methanesulfonyl)-imidazolium chloride) and bases like DMAP or DBU to enhance efficiency . Alternative routes include Claisen-Schmidt condensations or derivatization of natural precursors (e.g., lignin derivatives) under controlled pH and temperature .

Q. How is this compound characterized for purity and structural confirmation?

- Methodology : Techniques include:

- NMR spectroscopy for verifying the trans-configuration of the α,β-unsaturated aldehyde group.

- GC-MS/HPLC for quantifying purity, especially when isolated from natural sources like Agastache rugosa .

- Melting point analysis (141–143°C for the trans-isomer) to confirm crystallinity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Use P95/P1 respirators and nitrile gloves to avoid inhalation or dermal exposure.

- Store under inert atmospheres at room temperature to prevent degradation.

- Avoid incompatible materials (e.g., strong oxidizers) and monitor dust formation with local exhaust ventilation .

Q. What is the mechanistic basis for this compound’s antiviral activity against respiratory syncytial virus (RSV)?

- Methodology : In human larynx carcinoma cells, it inhibits RSV entry by:

- Blocking viral attachment (IC50 = 0.06 µg/mL) and internalization (IC50 = 0.01 µg/mL) via interference with viral glycoproteins.

- Enhancing basal interferon (IFN) production (p = 0.0015), though not virus-induced IFN .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved for structure-activity relationship (SAR) studies?

- Methodology :

- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

- Use chiral catalysts (e.g., organocatalysts) for enantioselective cycloadditions, as demonstrated in [10+2] annulation reactions with ethyl acrylates .

- Optimize solvent systems (e.g., THF/ionic liquid mixtures) to stabilize intermediates .

Q. What analytical challenges arise in quantifying this compound in complex matrices like plant essential oils?

- Methodology :

- GC-MS with DB1-MS columns resolves co-eluting terpenoids (e.g., caryophyllene oxide) by retention index matching .

- LC-MS/MS improves sensitivity for trace quantification, validated against spiked samples with recovery rates >90% .

Q. How do contradictory data on this compound’s stability and decomposition products impact experimental reproducibility?

- Methodology :

- Conduct accelerated stability studies under varied humidity/temperature to identify decomposition pathways (e.g., oxidation of the methoxy group).

- Use HPLC-DAD-ELSD to monitor degradation products, noting discrepancies between commercial batches and lab-synthesized material .

Q. What synergies exist between this compound and other antiviral agents in combinatorial therapies?

- Methodology :

- Perform isobolographic analysis to assess additive/synergistic effects with RSV inhibitors like Rostafuroxin.

- Test combinations in primary human airway epithelial cells, measuring viral load reduction via qRT-PCR and plaque assays .

Q. How can computational models predict this compound’s physicochemical properties for drug design?

- Methodology :

- Apply Crippen and Joback methods to estimate logP (2.1) and solubility (0.055 mg/mL in water).

- Validate predictions against experimental data from the NIST Webbook and McGowan models .

Data Presentation Guidelines

- Tables : Include raw data (e.g., IC50, SI values) in appendices, with processed data (mean ± SD) in the main text .

- Graphs : Use dose-response curves for antiviral activity, highlighting statistical significance (p < 0.0001) .

- Contradictions : Compare conflicting stability or toxicity data across sources, noting batch-specific variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。